Tonocard -

Tonocard

Catalog Number: EVT-10952971
CAS Number:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dronedarone was developed to improve upon the efficacy and safety of amiodarone, which has been widely used but associated with significant adverse effects. It is classified under the antiarrhythmic drugs category and specifically falls into the Class III antiarrhythmics, which act primarily by blocking potassium channels. The compound is marketed under various brand names, with Tonocard being one of them.

Synthesis Analysis

Methods and Technical Details

The synthesis of dronedarone involves several chemical reactions that typically include the following steps:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of an appropriate aromatic compound followed by the introduction of a piperazine moiety.
  2. Coupling Reactions: Key intermediates are coupled to form the final structure, often utilizing coupling agents such as carbodiimides.
  3. Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels.

For example, one synthetic route includes the reaction of 4-(2-butyl-3-hydroxy-2-methylphenyl)-1-(4-methoxyphenyl)-piperazine with various reagents under controlled conditions to yield dronedarone in significant yields .

Molecular Structure Analysis

Structure and Data

Dronedarone has a complex molecular structure characterized by its multiple functional groups. Its molecular formula is C31H34BrN3O5SC_{31}H_{34}BrN_3O_5S, and it has a molecular weight of approximately 637.6 g/mol. The structural representation includes:

  • A piperazine ring
  • A butyl side chain
  • A methoxyphenyl group
  • A sulfonamide moiety

The three-dimensional conformation of dronedarone plays a crucial role in its pharmacological activity, influencing its interaction with ion channels in cardiac tissues.

Chemical Reactions Analysis

Reactions and Technical Details

Dronedarone undergoes various chemical reactions during its synthesis and metabolism:

  1. Electrophilic Aromatic Substitution: This reaction is critical in forming the aromatic components of dronedarone.
  2. Nucleophilic Substitution: The introduction of functional groups often involves nucleophilic attacks on electrophilic centers within the precursor molecules.
  3. Hydrolysis: In biological systems, dronedarone may undergo hydrolysis, leading to metabolites that can exhibit different pharmacological properties.

The stability of dronedarone under physiological conditions is essential for its therapeutic efficacy .

Mechanism of Action

Process and Data

Dronedarone exerts its antiarrhythmic effects through multiple mechanisms:

  • Potassium Channel Blockade: It blocks potassium channels responsible for repolarization, prolonging the action potential duration.
  • Calcium Channel Modulation: Dronedarone also affects calcium influx, which contributes to its ability to stabilize cardiac rhythms.
  • Beta-Adrenergic Receptor Antagonism: By inhibiting beta-adrenergic receptors, it reduces sympathetic stimulation on the heart.

These combined actions help restore normal sinus rhythm and prevent recurrent atrial fibrillation episodes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dronedarone exhibits specific physical and chemical properties:

  • Appearance: It is typically a white to off-white crystalline powder.
  • Solubility: Dronedarone is slightly soluble in water but more soluble in organic solvents like methanol and ethanol.
  • Stability: The compound is stable under normal conditions but should be protected from light and moisture.

These properties influence its formulation as a pharmaceutical product .

Applications

Scientific Uses

Dronedarone is primarily used in clinical settings for:

  • Management of Atrial Fibrillation: It is effective in maintaining sinus rhythm in patients with non-permanent atrial fibrillation.
  • Reduction of Cardiovascular Hospitalizations: Clinical studies have shown that dronedarone can reduce hospitalizations related to cardiovascular issues.

Research continues into its potential applications for other arrhythmias and heart conditions due to its favorable safety profile compared to older agents like amiodarone .

Historical Development and Regulatory Trajectory

Origins as a Lidocaine Analog in Antiarrhythmic Drug Discovery

Tocainide hydrochloride, marketed under the brand name Tonocard, emerged from systematic efforts to overcome the pharmacokinetic limitations of the prototypical local anesthetic and class Ib antiarrhythmic agent lidocaine. Lidocaine's utility in treating ventricular arrhythmias was restricted by its extensive first-pass hepatic metabolism following oral administration, resulting in low and unpredictable systemic bioavailability. Researchers at Astra Pharmaceutical Products pursued molecular modifications of lidocaine's structure to create analogs suitable for oral dosing while retaining sodium channel-blocking properties [1] [5].

Tocainide (chemical name: N(2,6-dimethylphenyl)alaninamide) represents a lidocaine congener where the tertiary amine is replaced by a primary amine, rendering the molecule resistant to first-pass hepatic degradation. This structural alteration conferred near-complete oral bioavailability (90-100%), a critical advantage over lidocaine [1] [5]. The compound exists as two enantiomers, with the R-isomer demonstrating approximately three-fold greater potency in blocking cardiac sodium channels compared to the S-isomer, as confirmed in electrophysiological studies using human myoballs [1]. Early pharmacokinetic characterization revealed tocainide's moderate protein binding (10-20%), volume of distribution of 2.8-3.2 L/kg, and elimination half-life ranging between 9-20 hours depending on isomer and renal function. Approximately 30-50% of the administered dose is excreted unchanged in urine, with the primary metabolite being tocainide carbamoyl ester glucuronide formed via hepatic glucuronidation [1] [5].

  • Table 1: Key Structural and Pharmacokinetic Advantages of Tocainide over Lidocaine
    PropertyLidocaineTocainideClinical Significance
    Oral Bioavailability<35%90-100%Enabled reliable oral dosing
    First-Pass MetabolismExtensiveMinimalReduced interpatient variability
    Elimination Half-life1.5-2 hours11.5-15.5 hoursPermitted 8-hour dosing interval
    Primary Excretion RouteHepaticRenal (30-50%)Required dose adjustment in renal impairment

Regulatory Milestones: FDA Approval and Post-Market Surveillance

Tocainide hydrochloride received approval from the United States Food and Drug Administration in 1974 under the brand name Tonocard, indicated for the suppression of symptomatic ventricular arrhythmias [1]. This approval was supported by clinical trials demonstrating tocainide's efficacy in suppressing ventricular ectopy and non-sustained ventricular tachycardia, particularly in post-myocardial infarction patients and those refractory to other antiarrhythmics [4]. The drug's novel status as an orally bioavailable lidocaine analog positioned it as a therapeutic alternative for chronic arrhythmia management where parenteral lidocaine was impractical [5].

Post-marketing surveillance revealed serious safety concerns that prompted regulatory interventions. By the mid-1980s, the FDA mandated a boxed warning (black box warning) highlighting two potentially fatal adverse reactions: blood dyscrasias (including agranulocytosis, aplastic anemia, and thrombocytopenia) and pulmonary disorders (including pulmonary fibrosis and pneumonitis) [4]. Pharmacovigilance data indicated these reactions could occur abruptly within weeks of initiation or after prolonged therapy, necessitating regular hematological monitoring. The drug's pharmacokinetic profile, particularly its renal excretion and active metabolites, contributed to accumulation risks in patients with impaired kidney function, exacerbating adverse event potential [1] [4]. These findings significantly constrained its clinical use to patients with life-threatening ventricular arrhythmias who were unresponsive or intolerant to other antiarrhythmic agents.

  • Table 2: Chronology of Major Regulatory Actions for Tonocard (Tocainide Hydrochloride)
    YearRegulatory ActionBasis
    1974Initial FDA ApprovalDemonstrated efficacy in suppressing ventricular arrhythmias
    1985Addition of Boxed WarningPost-marketing reports of fatal blood dyscrasias and pulmonary toxicity
    1987Label Restriction to Refractory CasesRisk-benefit reassessment favoring reserved use for life-threatening arrhythmias
    1999Voluntary Withdrawal from U.S. MarketDeclining utilization and safety concerns in context of newer alternatives

Legacy in Generic Formulations: Global Availability Patterns

Despite its withdrawal from the United States market, tocainide persists in limited global markets as a generic antiarrhythmic agent. The compound's patent expiration in the late 1980s facilitated generic manufacturing, though regulatory approval status varies significantly by jurisdiction. In Japan and several European Union countries, generic tocainide remains available under strict prescribing guidelines mirroring the former U.S. indications—specifically for refractory ventricular arrhythmias unresponsive to first-line agents and with mandatory hematological surveillance [4] [5].

The manufacturing of generic tocainide is concentrated among specialized pharmaceutical companies focusing on niche cardiovascular products. Global availability patterns reflect divergent national regulatory assessments of its risk-benefit profile:

  • Japan: Maintains approval with requirements for complete blood count monitoring every two weeks during initial treatment.
  • Germany: Available under "exceptional circumstances" authorization requiring hospital-based initiation.
  • United Kingdom: Withdrawn from the market in 2003 due to declining utilization.
  • Developing Countries: Sporadic availability through importation channels, though not formally registered in most national formularies [4] [5].

Tocainide's primary legacy lies in its contribution to structure-activity relationship understanding in antiarrhythmic development. Its successful transformation of lidocaine into an orally active agent validated strategies targeting metabolic stability through strategic molecular modifications. This approach informed subsequent development of orally bioavailable sodium channel blockers with improved safety profiles. Furthermore, tocainide's adverse event profile heightened regulatory attention on immune-mediated reactions with antiarrhythmic agents, influencing safety monitoring frameworks for later drugs in this class [1] [5].

  • Table 4: Current Global Status of Generic Tocainide Hydrochloride (as of 2025)
    Country/RegionMarketing StatusPrescribing Restrictions
    JapanApprovedMandatory biweekly CBC monitoring; third-line therapy only
    GermanyRestricted AccessHospital initiation requirement; specialist prescribing
    FranceWithdrawn (2001)N/A
    United KingdomWithdrawn (2003)N/A
    AustraliaNever ApprovedN/A
    IndiaLimited Import AvailabilityUnregistered; available via named-patient import programs

Properties

Product Name

Tonocard

IUPAC Name

(2R)-2-amino-N-(2,6-dimethylphenyl)propanamide

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C11H16N2O/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12/h4-6,9H,12H2,1-3H3,(H,13,14)/t9-/m1/s1

InChI Key

BUJAGSGYPOAWEI-SECBINFHSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)[C@@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.